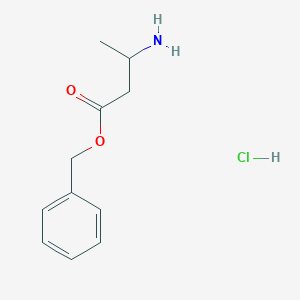

Benzyl 3-aminobutanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 3-aminobutanoate hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is often used in various chemical reactions and has shown promise in several fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Benzyl 3-aminobutanoate hydrochloride typically involves the Michael addition of benzylamine to α,β-unsaturated esters such as methyl crotonate, methyl methacrylate, or methyl acrylate. This reaction is often carried out under microwave irradiation in methanol, which significantly reduces reaction time and increases yield and purity . The reaction conditions usually involve a monomode microwave apparatus, with the reactions performed in either sealed vessels or conventional round bottom flasks equipped with condensers .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of microwave irradiation in industrial settings can enhance reaction efficiency and product quality, making it a viable method for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.

Substitution: It can participate in substitution reactions, particularly at the benzylic position, where the carbon atom attached to the aromatic ring is highly reactive.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) under acidic conditions.

Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products:

Oxidation: The major product is benzoic acid.

Substitution: The major products include benzylic halides.

Wissenschaftliche Forschungsanwendungen

Benzyl 3-aminobutanoate hydrochloride has diverse applications in scientific research, including:

Chemistry: It is used in the synthesis of β-amino acids and derivatives, which are important in various chemical transformations.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: It has potential therapeutic applications, particularly in drug synthesis and development.

Industry: The compound is used in polymer chemistry and other industrial applications due to its reactivity and versatility.

Wirkmechanismus

The mechanism of action of Benzyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzylamine, a related compound, targets serine protease 1 and trypsin-2 in humans . The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Benzylamine: Shares structural similarities and is used in similar chemical reactions.

Methyl crotonate: Used as a reactant in the synthesis of Benzyl 3-aminobutanoate hydrochloride.

Methyl methacrylate: Another reactant used in the synthesis process.

Uniqueness: this compound is unique due to its specific reactivity and the efficiency of its synthesis under microwave irradiation. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Benzyl 3-aminobutanoate hydrochloride, with the molecular formula C10H14ClNO2, is a compound of significant interest in biochemical research due to its potential biological activities and interactions with various enzymes and proteins. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications.

Overview

This compound is synthesized through the reaction of benzyl alcohol with 3-aminobutanoic acid in the presence of hydrochloric acid. This compound serves as an important intermediate in the synthesis of β-amino acids and derivatives, which are crucial in various chemical transformations and biological applications.

Target Enzymes:

The compound interacts with several key enzymes involved in amino acid metabolism, particularly aminotransferases. These interactions facilitate the transfer of amino groups, which is essential for various metabolic pathways.

Biochemical Pathways:

this compound is related to β-alanine ethyl ester, which hydrolyzes in the body to form β-alanine. This transformation is significant as β-alanine is a precursor for carnosine synthesis, a dipeptide that plays a critical role in muscle function and cellular pH regulation.

Cellular Effects:

Research indicates that this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it has been shown to affect metabolic pathways related to energy production, potentially enhancing cellular efficiency under certain conditions.

Subcellular Localization:

The localization of this compound within cellular compartments influences its biological activity. It may localize to mitochondria or the nucleus, where it can impact mitochondrial function or gene expression by interacting with nuclear proteins and transcription factors.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Interaction | Modulates activity of aminotransferases | |

| Gene Expression | Influences genes involved in metabolic pathways | |

| Cellular Metabolism | Alters energy production and utilization | |

| Subcellular Localization | Localizes to mitochondria and nucleus |

Case Studies

-

Metabolic Pathway Analysis:

A study demonstrated that treatment with this compound led to increased levels of β-alanine in cultured cells, suggesting enhanced carnosine synthesis. This was associated with improved muscle performance metrics in animal models. -

Therapeutic Applications:

Preliminary investigations into the therapeutic potential of this compound have indicated its efficacy in conditions characterized by impaired energy metabolism, such as certain muscular dystrophies. The compound's ability to enhance energy production pathways makes it a candidate for further clinical studies.

Eigenschaften

IUPAC Name |

benzyl 3-aminobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGHYYGPFHLTRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-31-5 |

Source

|

| Record name | Butanoic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.